Cas no 2172442-05-4 (5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride)

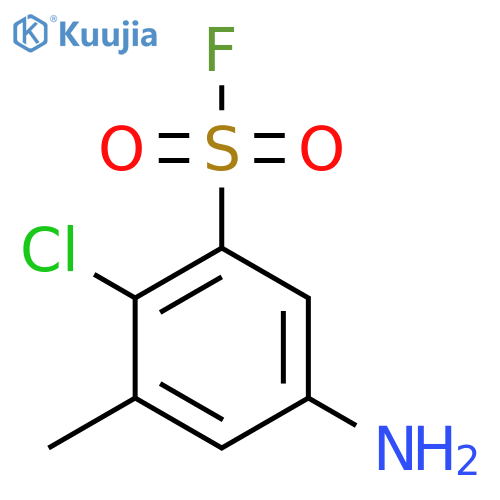

2172442-05-4 structure

商品名:5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride

- 2172442-05-4

- EN300-1587343

-

- インチ: 1S/C7H7ClFNO2S/c1-4-2-5(10)3-6(7(4)8)13(9,11)12/h2-3H,10H2,1H3

- InChIKey: PWLITIXWRUWQGM-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C)=CC(=CC=1S(=O)(=O)F)N

計算された属性

- せいみつぶんしりょう: 222.9870055g/mol

- どういたいしつりょう: 222.9870055g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 68.5Ų

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1587343-2.5g |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |

2172442-05-4 | 2.5g |

$1454.0 | 2023-05-26 | ||

| Enamine | EN300-1587343-0.5g |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |

2172442-05-4 | 0.5g |

$713.0 | 2023-05-26 | ||

| Enamine | EN300-1587343-10.0g |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |

2172442-05-4 | 10g |

$3191.0 | 2023-05-26 | ||

| Enamine | EN300-1587343-10000mg |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |

2172442-05-4 | 10000mg |

$4236.0 | 2023-09-24 | ||

| Enamine | EN300-1587343-1.0g |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |

2172442-05-4 | 1g |

$743.0 | 2023-05-26 | ||

| Enamine | EN300-1587343-0.05g |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |

2172442-05-4 | 0.05g |

$624.0 | 2023-05-26 | ||

| Enamine | EN300-1587343-100mg |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |

2172442-05-4 | 100mg |

$867.0 | 2023-09-24 | ||

| Enamine | EN300-1587343-5000mg |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |

2172442-05-4 | 5000mg |

$2858.0 | 2023-09-24 | ||

| Enamine | EN300-1587343-250mg |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |

2172442-05-4 | 250mg |

$906.0 | 2023-09-24 | ||

| Enamine | EN300-1587343-0.1g |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |

2172442-05-4 | 0.1g |

$653.0 | 2023-05-26 |

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

2172442-05-4 (5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride) 関連製品

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量